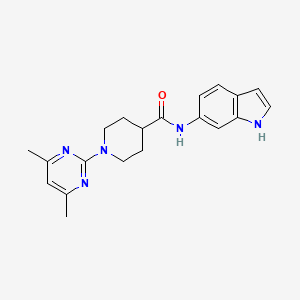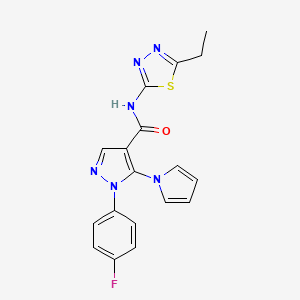![molecular formula C19H21N3O3 B14933161 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14933161.png)
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
准备方法
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the benzimidazole ring system. This can be achieved through the condensation of o-phenylenediamine with various reagents such as formic acid, trimethyl orthoformate, or aromatic aldehydes . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction type and conditions employed.
科学研究应用
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as infections and cancer.
作用机制
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its diverse pharmacological activities.
相似化合物的比较
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
属性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-18-21-16-9-6-14(11-17(16)22-18)20-19(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
XQTJQJIEGBLXAX-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B14933083.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933092.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B14933099.png)
![N-(2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14933103.png)

![3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14933116.png)
![1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933120.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B14933135.png)
![3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933137.png)

![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14933144.png)
![N-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14933152.png)
